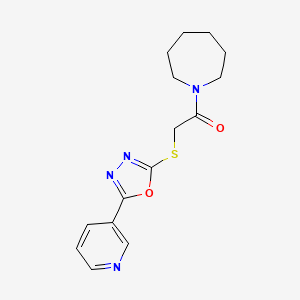![molecular formula C14H15ClFNO4 B2953064 Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate CAS No. 185010-90-6](/img/structure/B2953064.png)
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is a chemical compound with the linear formula C14H15ClFNO4 . It has a molecular weight of 315.731 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate, such as melting point, boiling point, and density, were not found in the search results . For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or other specialized chemical databases.Scientific Research Applications
Rapid Synthesis for Quinoline Derivatives
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate serves as a precursor in the synthesis of quinoline derivatives, which have shown a range of biological activities including antiviral, immunosuppressive, anticancer, and photoprotective properties. A study highlighted a rapid room temperature synthesis method that offers an efficient alternative for industrial-scale production, significantly reducing reaction time and simplifying purification (Valle et al., 2018).
Supramolecular Architecture
Derivatives of Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate, specifically those involving hydroxyanilino, play a role in forming complex supramolecular architectures through hydrogen bonding. This impacts the crystalline structure and influences molecular packing, which is critical for understanding the properties of these compounds in various applications (Ilangovan et al., 2013).
Insights into Non-Covalent Interactions
The study of diethyl aryl amino methylene malonate (DAM) derivatives has provided insights into the formation of supramolecular assemblies assisted by non-covalent interactions. This research is crucial for designing new materials and drugs by exploiting these weak forces to control molecular assembly and function (Shaik et al., 2019).
Fluorochromic and Photophysical Properties
The exploration of fluorochromic dyes derived from 9-aminoacridinium and diethyl [(acridinium-9-ylamino)methylene]malonate reveals significant potential for applications in sensing and optoelectronics. The studies on their photophysical properties, such as dual fluorescence and multiexponential decay, are foundational for developing new materials with tailored light-emitting properties (Pereira & Gehlen, 2006).
High Voltage Lithium Ion Batteries
Bis(trimethylsilyl) 2-fluoromalonate derivatives have been investigated as electrolyte additives for high voltage lithium-ion batteries. These studies demonstrate the potential of using such derivatives to enhance battery performance, especially in terms of capacity retention and stability at high voltages (Lyu et al., 2019).
Safety and Hazards
Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity . For safety and hazard information, it’s recommended to refer to the product’s material safety data sheet (MSDS).
properties
IUPAC Name |
diethyl 2-[(2-chloro-4-fluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(16)7-11(12)15/h5-8,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHDGWQMINSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


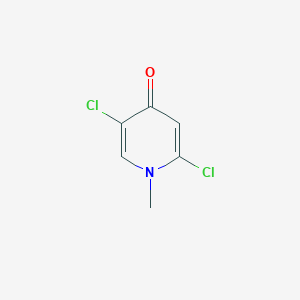
![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)
![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)
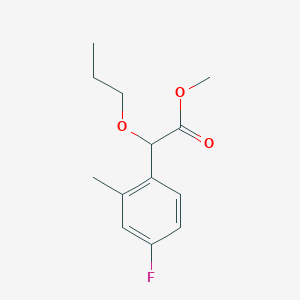
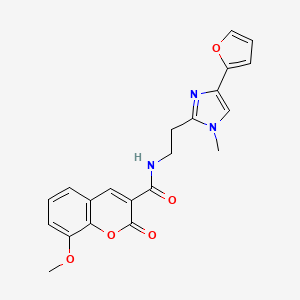

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)
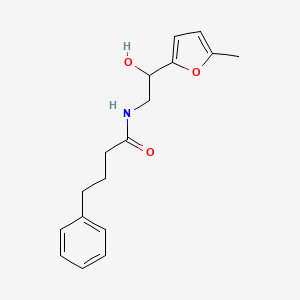
![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)
![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)

